

# An In-depth Technical Guide to 1-Bromotridecane-d4: Physical Characteristics and Stability

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## Compound of Interest

Compound Name: 1-Bromotridecane-d4

Cat. No.: B1284234

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics, stability, and analytical methodologies for **1-Bromotridecane-d4**. This deuterated long-chain alkyl bromide is a valuable tool in various research applications, particularly in tracer studies and as an internal standard in mass spectrometry-based quantification. Its deuteration offers a distinct mass shift, enabling sensitive and accurate tracking and quantification in complex matrices.

## Core Physical and Chemical Properties

**1-Bromotridecane-d4**, with the chemical formula  $\text{CH}_3(\text{CH}_2)_{10}\text{CD}_2\text{CD}_2\text{Br}$ , possesses physical and chemical properties largely similar to its non-deuterated analog, with the key difference being its increased molecular weight due to the presence of four deuterium atoms.

Table 1: Physical and Chemical Properties of **1-Bromotridecane-d4**

Property	Value	Reference
CAS Number	284474-45-9	N/A
Molecular Formula	C <sub>13</sub> H <sub>23</sub> D <sub>4</sub> Br	N/A
Molecular Weight	267.28 g/mol	N/A
Appearance	Colorless to pale yellow liquid/oil	[1]
Density	1.046 g/mL at 25 °C	N/A
Boiling Point	148-150 °C at 10 mmHg	N/A
Melting Point	4-7 °C	N/A
Refractive Index (n <sub>20/D</sub> )	1.459	N/A
Flash Point	>110 °C (>230 °F) - closed cup	N/A
Isotopic Purity	Typically ≥98 atom % D	N/A
Solubility	Soluble in chloroform and methanol.	[2]

## Stability and Storage

Proper handling and storage are crucial to maintain the isotopic and chemical integrity of **1-Bromotridecane-d4**.

Stability:

**1-Bromotridecane-d4** is a stable compound under recommended storage conditions.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can impart slightly increased stability against certain degradation pathways, a phenomenon known as the kinetic isotope effect. However, like other alkyl bromides, it is incompatible with strong bases and strong oxidizing agents.[2] Exposure to these substances can lead to dehydrobromination or oxidation, respectively.

Storage Recommendations:

To ensure long-term stability, **1-Bromotridecane-d4** should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air. The recommended storage temperature is room temperature in a dry, well-ventilated area.[1]

## Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, analysis, and stability testing of **1-Bromotridecane-d4**. These protocols are based on established methods for similar deuterated and non-deuterated long-chain alkyl halides.

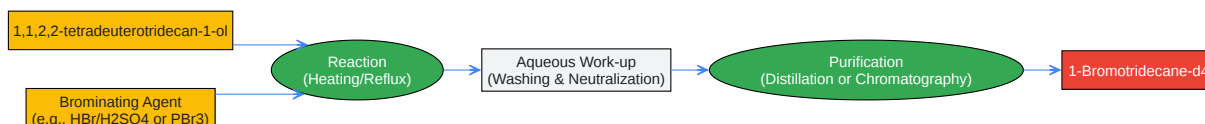
### Synthesis of 1-Bromotridecane-d4

A common method for the synthesis of 1-bromoalkanes is through the bromination of the corresponding alcohol.[3] A plausible synthetic route for **1-Bromotridecane-d4** involves the reaction of 1,1,2,2-tetradeuterotridecan-1-ol with a brominating agent.

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,2,2-tetradeuterotridecan-1-ol.
- **Reagent Addition:** Slowly add a brominating agent, such as a mixture of sodium bromide and concentrated sulfuric acid, or phosphorus tribromide ( $\text{PBr}_3$ ), to the flask while stirring and cooling in an ice bath. The addition of hydrobromic acid is also a viable method.[4]
- **Reaction:** After the addition is complete, warm the mixture to the appropriate reaction temperature (e.g., reflux) and maintain for several hours to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. If using sulfuric acid and sodium bromide, carefully add water and separate the organic layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

- Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure **1-Bromotridecane-d4**.



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A generalized workflow for the synthesis of **1-Bromotridecane-d4**.

## Quality Control and Analysis

The quality control of **1-Bromotridecane-d4** involves confirming its identity, purity, and isotopic enrichment using a combination of chromatographic and spectroscopic techniques.

### 1. Gas Chromatography-Mass Spectrometry (GC-MS):

- Objective: To determine the chemical purity and confirm the molecular weight.
- Methodology:
  - GC Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).
  - Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
  - Injector and Detector Temperature: Typically set around 250 °C.
  - Carrier Gas: Helium at a constant flow rate.
  - MS Detection: Electron ionization (EI) mode. The mass spectrum should show the molecular ion peak (M<sup>+</sup>) corresponding to the mass of **1-Bromotridecane-d4** and

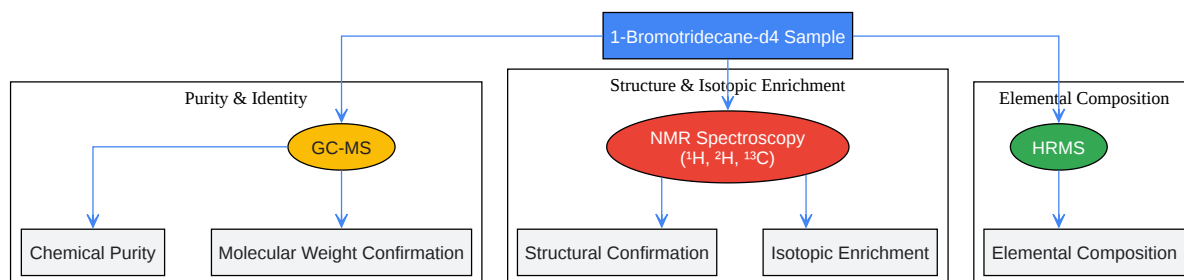
characteristic fragmentation patterns. The absence of significant impurity peaks indicates high chemical purity.

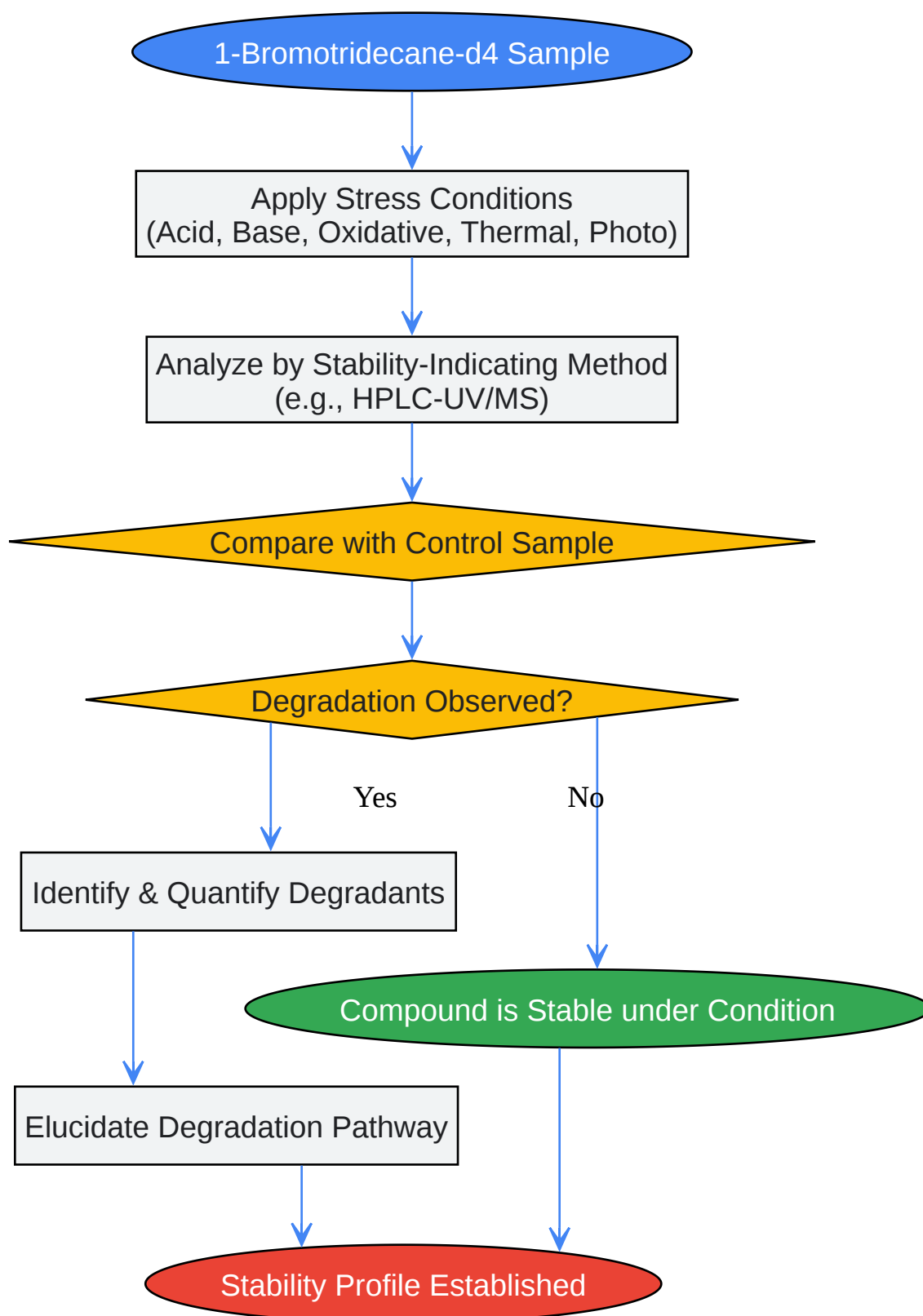
## 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To confirm the structure and determine the isotopic enrichment.
- Methodology:
  - $^1\text{H}$  NMR: The proton NMR spectrum will show the signals corresponding to the non-deuterated positions of the molecule. The integration of the signal for the protons at the  $\alpha$ - and  $\beta$ -positions to the bromine should be significantly reduced or absent, confirming deuteration at these sites.
  - $^2\text{H}$  NMR: The deuterium NMR spectrum will show a signal corresponding to the deuterated positions, providing direct evidence of deuterium incorporation.[\[5\]](#)
  - $^{13}\text{C}$  NMR: The carbon-13 NMR spectrum will show characteristic signals for the tridecyl chain. The signals for the deuterated carbons ( $\text{CD}_2$ ) will appear as triplets due to C-D coupling and will have a lower intensity.

## 3. High-Resolution Mass Spectrometry (HRMS):

- Objective: To accurately determine the elemental composition and isotopic distribution.
- Methodology:
  - Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) can be used. The measured mass should be within a few ppm of the theoretical mass of **1-Bromotridecane-d4**. The isotopic pattern can be analyzed to confirm the number of deuterium atoms.





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